molecular formula C9H11NO2 B1436952 4-[di((2)H3)methylamino]benzoic acid CAS No. 1175002-09-1

4-[di((2)H3)methylamino]benzoic acid

Cat. No. B1436952
CAS RN: 1175002-09-1
M. Wt: 171.23 g/mol
InChI Key: YDIYEOMDOWUDTJ-WFGJKAKNSA-N
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Description

4-[Di((2)H3)methylamino]benzoic acid, also known as TMDAB, is a chemical compound that has gained attention in recent years due to its various properties and potential applications in scientific research and industry. It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular formula of 4-[di((2)H3)methylamino]benzoic acid is C9H11NO2. The molecular weight is 171.23 g/mol. The structure includes a benzene ring substituted with a carboxylic acid group and a dimethylamino group .

Scientific Research Applications

1. Structural Analysis and Crystallization

A cyclic hexamer of 4-(methylamino)benzoic acid was crystallized from dichloromethane-ethyl acetate, exhibiting a folded conformation with all six N-methylamides in a cis (E) conformation. This study contributes to understanding the structural properties of such compounds (Azumaya et al., 2003).

2. Catalyst Development

Iron and 4-(methylamino)benzoic acid incorporated into silica extracted from rice husk demonstrated improved catalytic properties, such as a significant increase in specific surface area. This research is pivotal in developing novel catalysts for industrial applications (Adam & Andas, 2007).

3. Spectroscopic Studies

Spectroscopic studies on derivatives of 4-(methylamino)benzoic acid provided insights into the spectral characteristics and spatial orientation of amide protons in these compounds, contributing to the broader understanding of chemical properties and reactions (Takač & Vikić Topić, 2004).

4. Coordination Polymers

Research on the deprotonation of 4-[(1H-imidazol-4-yl)methylamino]benzoic acid under hydrothermal conditions led to novel coordination polymers with significant thermal stability and luminescence properties. This research is crucial in material science and engineering (Xu et al., 2009).

5. Antibacterial Screening

Organotin(IV) complexes derived from 4-(diethylamino)benzoic acid were synthesized and characterized, showing potential for in vitro antibacterial activity. This has implications for pharmaceutical research and development of new antibacterial agents (Win et al., 2010).

6. Luminescence Studies

The study of compounds connected to benzoic acid via a methylene group exhibited enhanced luminescence in various solutions, with potential applications in optical materials and sensors (Srivastava et al., 2017).

7. Synthesis of Novel Compounds

Research into the synthesis of novel α-ketoamide derivatives using 4-aminobenzoic acid demonstrated the effectiveness of OxymaPure as a reagent, contributing to synthetic chemistry methods (El‐Faham et al., 2013).

8. X-Ray Contrast Agent Synthesis

The synthesis of Iothalamic acid, an ionic X-ray contrast agent, from derivatives of benzoic acid illustrates the compound's application in medical imaging technologies (He Yong-jun, 2009).

9. Coordination Compounds and Gas Sensing

The synthesis of coordination compounds from benzoic acid derivatives demonstrated potential applications in gas sensing, a crucial area in environmental monitoring and safety (Rad et al., 2016).

10. Vapor Pressure Studies

The study of the vapor pressures of para-substituted benzoic acids, including 4-(methylamino)benzoic acid, contributes to a deeper understanding of the thermodynamic properties of these compounds, relevant in material science and chemical engineering (Monte et al., 2010).

Safety and Hazards

4-[di((2)H3)methylamino]benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

4-[bis(trideuteriomethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYEOMDOWUDTJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[di((2)H3)methylamino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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